molecular formula C10H16ClNO3 B1275129 Ethyl 1-(chloroacetyl)piperidine-3-carboxylate CAS No. 379254-55-4

Ethyl 1-(chloroacetyl)piperidine-3-carboxylate

Cat. No. B1275129
M. Wt: 233.69 g/mol
InChI Key: QWBCFYAGERCGJG-UHFFFAOYSA-N
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Description

Ethyl 1-(chloroacetyl)piperidine-3-carboxylate is a chemical compound that is related to the field of organic chemistry and is of interest due to its potential applications in synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, they do discuss related compounds and their synthesis, which can provide insights into the chemistry of similar structures.

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and multi-component condensations. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . Additionally, a practical and scalable synthesis of ethyl (R)-piperidine-3-acetate from commercially available 3-pyridylacetic acid was achieved with a 76% overall yield, demonstrating the feasibility of synthesizing piperidine derivatives on a large scale . These methods could potentially be adapted for the synthesis of ethyl 1-(chloroacetyl)piperidine-3-carboxylate.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . X-ray analysis is also employed to unambiguously assign the structures of certain compounds . These techniques would be essential in analyzing the molecular structure of ethyl 1-(chloroacetyl)piperidine-3-carboxylate to ensure the correct compound has been synthesized.

Chemical Reactions Analysis

The related compounds synthesized in the studies undergo various chemical reactions. For example, reactions with different hydrazines resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . These reactions are indicative of the reactivity of the piperidine ring and its substituents, which is relevant when considering the chemical reactions that ethyl 1-(chloroacetyl)piperidine-3-carboxylate might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 1-(chloroacetyl)piperidine-3-carboxylate are not directly discussed, the properties of similar compounds can provide some context. The solubility, melting points, and stability of these compounds would be influenced by their molecular structure and substituents. The antibacterial activity of some synthesized compounds suggests potential biological properties that could also be investigated for ethyl 1-(chloroacetyl)piperidine-3-carboxylate .

Scientific Research Applications

Synthesis of Quinazolinone Derivatives

  • Ethyl 1-(chloroacetyl)piperidine-3-carboxylate is used in the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions. This synthesis involves reacting chloroacetyl chloride with anthranilic acid to yield intermediates that, upon treatment with nitrogen nucleophiles like ethyl piperidine-4-carboxylate, form new quinazolinone derivatives (Acharyulu et al., 2008).

Microbial Reduction in Synthesis

  • In the field of microbial synthesis, ethyl 1-(chloroacetyl)piperidine-3-carboxylate is crucial for the stereospecific microbial reduction of related compounds, yielding products with high diastereo- and enantioselectivities (Guo et al., 2006).

Anticancer Agent Development

  • This compound is also involved in synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which show potential as anticancer agents (Rehman et al., 2018).

Biological Investigations

  • Ethyl 1-(chloroacetyl)piperidine-3-carboxylate derivatives have been synthesized and characterized for their antibacterial and antioxidant activities, as well as for DNA binding studies, showing significant biological properties (Mohanraj & Ponnuswamy, 2018).

Synthesis of Pyridine Derivatives

  • The compound is used in synthesizing pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, contributing to the development of new chemical entities with potential applications in various fields (Paronikyan et al., 2016).

Drug Intermediates and Immune Potentiating Agents

  • Ethyl 1-(chloroacetyl)piperidine-3-carboxylate is also important in synthesizing drug intermediates and immune potentiating agents for livestock disease prevention (Sun et al., 2013).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the hazard statements H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for Ethyl 1-(chloroacetyl)piperidine-3-carboxylate and similar compounds are likely to involve further exploration of their potential in drug design and synthesis . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds are important areas of ongoing research .

properties

IUPAC Name

ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBCFYAGERCGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405308
Record name 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(chloroacetyl)piperidine-3-carboxylate

CAS RN

379254-55-4
Record name 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate
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